2-(2-Bromo-6-fluoro-3-methylphenyl)-1,3-dioxolane
CAS No.: 2221812-14-0
Cat. No.: VC11669337
Molecular Formula: C10H10BrFO2
Molecular Weight: 261.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2221812-14-0 |
|---|---|
| Molecular Formula | C10H10BrFO2 |
| Molecular Weight | 261.09 g/mol |
| IUPAC Name | 2-(2-bromo-6-fluoro-3-methylphenyl)-1,3-dioxolane |
| Standard InChI | InChI=1S/C10H10BrFO2/c1-6-2-3-7(12)8(9(6)11)10-13-4-5-14-10/h2-3,10H,4-5H2,1H3 |
| Standard InChI Key | JXMSURODKFEQCV-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(C=C1)F)C2OCCO2)Br |
| Canonical SMILES | CC1=C(C(=C(C=C1)F)C2OCCO2)Br |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a benzene ring substituted with bromine (Br), fluorine (F), and a methyl (CH₃) group at the 2-, 6-, and 3-positions, respectively. A 1,3-dioxolane ring is fused to the 2-position of the benzene ring, forming a bicyclic system. This configuration is confirmed by its SMILES notation , which encodes the spatial arrangement of atoms.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 261.09 g/mol | |
| IUPAC Name | 2-(2-bromo-6-fluoro-3-methylphenyl)-1,3-dioxolane | |
| CAS Number | 2221812-14-0 | |
| Canonical SMILES | CC1=C(C(=C(C=C1)F)C2OCCO2)Br |
The dioxolane ring introduces stereoelectronic effects that influence the compound’s reactivity. For instance, the oxygen atoms in the dioxolane moiety can participate in hydrogen bonding, potentially enhancing solubility in polar solvents.
Synthetic Methodologies
Halogenation of Phenyl Precursors
The synthesis begins with halogenation of a methyl-substituted phenol derivative. Bromination at the 2-position can be achieved using bromosuccinimide (NBS) or elemental bromine (), while fluorination at the 6-position often employs Selectfluor or similar fluorinating agents.
Dioxolane Ring Formation
The dioxolane ring is introduced via acid-catalyzed condensation of the halogenated intermediate with ethylene glycol. This reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of ethylene glycol attack the electrophilic carbon adjacent to the bromine atom. A similar approach is documented for 2-(2-bromoethyl)-1,3-dioxolane, where hydrogen bromide () in 1,4-dioxane facilitates ring closure at 5–20°C .
Table 2: Representative Synthesis of Analogous Compounds
Applications in Pharmaceutical and Materials Science
Drug Discovery
Halogenated aromatics are pivotal in medicinal chemistry due to their ability to modulate pharmacokinetic properties. The bromine atom in 2-(2-bromo-6-fluoro-3-methylphenyl)-1,3-dioxolane serves as a handle for Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl structures common in kinase inhibitors . Recent studies highlight similar compounds in the synthesis of dopamine receptor ligands, where the dioxolane moiety improves blood-brain barrier permeability .
Materials Science
The compound’s rigid bicyclic structure makes it a candidate for polymer precursors. For example, its bromine atom can undergo radical-initiated polymerization, while the dioxolane ring may impart thermal stability to resulting materials.
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